Methyl (4-((3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-((3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, acylation, and sulfonylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups or increase the oxidation state of existing groups.
Reduction: This reaction can remove oxygen-containing groups or decrease the oxidation state of existing groups.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Methyl (4-((3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a precursor for bioactive compounds.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Methyl (4-((3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamates and sulfonyl-containing molecules, such as:
- Ethyl (4-((3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Propyl (4-((3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
Uniqueness
Methyl (4-((3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl N-[4-[3-(2,6-dimethylmorpholine-4-carbonyl)piperidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O6S/c1-14-11-22(12-15(2)29-14)19(24)16-5-4-10-23(13-16)30(26,27)18-8-6-17(7-9-18)21-20(25)28-3/h6-9,14-16H,4-5,10-13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZSKYMVEDYOFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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